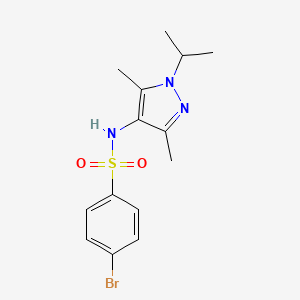![molecular formula C10H10BrN3O4S3 B7576798 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. This compound has also been used as a tool in the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide involves the inhibition of specific enzymes and proteins in bacterial and fungal cells, leading to their death. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. In bacterial and fungal cells, this compound disrupts the cell membrane and inhibits DNA synthesis, leading to cell death. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide in lab experiments include its potent antibacterial, antifungal, and anticancer properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
The potential future directions for 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide include its use in the development of new drugs for bacterial, fungal, and cancer diseases. Further research is needed to fully understand its mechanism of action, toxicity, and potential applications in various areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potent antibacterial, antifungal, and anticancer properties make it a promising tool in the development of new drugs for various diseases. However, further research is needed to fully understand its mechanism of action, toxicity, and potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide involves the reaction of 3-bromo thiophene-2-sulfonamide with 3-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as recrystallization, column chromatography, and HPLC.
Propriétés
IUPAC Name |
3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O4S3/c11-9-4-5-19-10(9)20(15,16)13-7-2-1-3-8(6-7)14-21(12,17)18/h1-6,13-14H,(H2,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHHAXFEBAAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)NS(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)


![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)




![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)